



## Application Notes and Protocols for Electrochemical Etching of Brass in Microfabrication

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Compound of Interest		
Compound Name:	Brass	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical etching of **brass**, a versatile technique for the microfabrication of components used in research, scientific instrumentation, and drug development platforms. Electrochemical etching offers a precise, cost-effective, and scalable method for creating micro-scale features on **brass** substrates, which are valued for their excellent thermal and electrical conductivity, biocompatibility, and ease of machining.

## **Principle of Electrochemical Etching**

Electrochemical etching is a subtractive manufacturing process that utilizes an electrochemical reaction to remove material from a conductive workpiece. The **brass** workpiece is configured as the anode in an electrolytic cell, and a cathode is placed in close proximity. When a direct current is passed through an electrolyte solution, the **brass** anodically dissolves into the electrolyte, creating the desired micro-features as defined by a patterned mask on the workpiece surface.

The fundamental reactions at the electrodes involve the oxidation of the metal at the anode (the **brass** workpiece) and a reduction reaction at the cathode. For **brass**, which is an alloy of copper and zinc, the primary anodic dissolution reactions are:



• Copper: Cu(s) → Cu<sup>2+</sup>(aq) + 2e<sup>-</sup>

• Zinc:  $Zn(s) \rightarrow Zn^{2+}(aq) + 2e^{-}$ 

## **Key Parameters and Their Influence**

The precision and outcome of the electrochemical etching process are governed by several critical parameters. Understanding and controlling these parameters is essential for achieving reproducible and high-fidelity microstructures.



Parameter	Influence on Etching Process	
Electrolyte Composition	The type of salt and its concentration significantly affect the etch rate, surface finish, and the formation of byproducts. Neutral salt solutions like sodium nitrate (NaNO <sub>3</sub> ) and sodium chloride (NaCl) are commonly used.	
Current Density	Directly proportional to the material removal rate. Higher current densities lead to faster etching but can negatively impact surface finish and feature resolution.	
Applied Voltage	Determines the driving force for the electrochemical reaction. Higher voltages generally increase the etch rate.	
Temperature	Affects the conductivity of the electrolyte and the rate of chemical reactions. Elevated temperatures can increase the etch rate but may also increase the likelihood of mask degradation.	
Electrolyte Flow Rate	Proper agitation and flow of the electrolyte are crucial for removing dissolved metal ions and gas bubbles from the etching site, ensuring uniform etching.	
Masking Material	The choice of mask determines the resolution and accuracy of the etched features. The mask must be chemically resistant to the electrolyte and adhere well to the brass surface.	

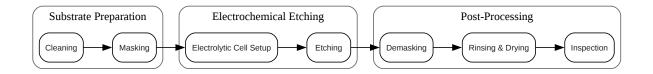
## **Experimental Protocols**

The following protocols provide a starting point for the electrochemical etching of **brass** for microfabrication applications. Optimization of these parameters will be necessary to achieve the desired results for specific applications.



### **General Experimental Workflow**

The overall process for electrochemical etching of **brass** can be summarized in the following workflow:



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General workflow for electrochemical etching of **brass**.

## Protocol 1: Electrochemical Etching of Brass in Sodium Nitrate Solution

This protocol is suitable for general-purpose micro-etching of **brass**, offering a good balance between etch rate and surface finish.

Materials and Equipment:

- Brass sheet (e.g., CDA 260, 70% Cu, 30% Zn)
- Sodium Nitrate (NaNO₃)
- Deionized (DI) water
- DC power supply
- Beaker or etching tank
- Cathode material (e.g., stainless steel or another piece of brass)
- · Magnetic stirrer and stir bar
- Masking material (e.g., photoresist, vinyl film)



· Acetone or isopropyl alcohol for cleaning and demasking

#### Procedure:

- Substrate Preparation:
  - Cut the brass sheet to the desired dimensions.
  - Thoroughly clean the **brass** surface with acetone or isopropyl alcohol to remove any organic contaminants and oxides.
  - Apply the desired mask to the cleaned and dried brass surface. Ensure good adhesion and that all areas not to be etched are fully protected.
- Electrolyte Preparation:
  - Prepare a 1 M Sodium Nitrate (NaNO₃) solution by dissolving 85.0 g of NaNO₃ in 1 L of DI water.
  - Stir the solution until the salt is completely dissolved.
- Electrolytic Cell Setup:
  - Place the electrolyte solution in the beaker or etching tank.
  - Place a magnetic stir bar in the beaker and set the magnetic stirrer to a moderate speed to ensure electrolyte agitation.
  - Suspend the masked brass workpiece (anode) and the cathode in the electrolyte,
    ensuring they are parallel to each other and do not touch. A typical distance is 2-5 cm.
  - Connect the positive terminal of the DC power supply to the brass workpiece and the negative terminal to the cathode.
- Etching Process:
  - Set the DC power supply to the desired current density or voltage. A good starting point is a constant current density of 1 A/cm<sup>2</sup>.



- Turn on the power supply to begin the etching process.
- Monitor the process for gas evolution and changes in the workpiece. Etching time will depend on the desired depth and the current density. For a depth of 100 μm at 1 A/cm², the approximate time would be 15-20 minutes.
- Post-Processing:
  - Turn off the power supply and carefully remove the **brass** workpiece from the electrolyte.
  - Rinse the workpiece thoroughly with DI water.
  - Remove the mask using an appropriate solvent (e.g., acetone for photoresist).
  - Rinse the etched brass part again with DI water and dry it with a stream of nitrogen or clean, compressed air.
  - Inspect the etched features using a microscope.

# Protocol 2: High-Resolution Etching in Sodium Chloride Solution

This protocol is tailored for applications requiring finer features and a smoother surface finish. The use of a lower current density and a well-controlled setup is critical.

#### Materials and Equipment:

• Same as Protocol 1, but with Sodium Chloride (NaCl) instead of Sodium Nitrate.

#### Procedure:

- Substrate Preparation: Follow the same procedure as in Protocol 1. For high-resolution features, a high-quality mask such as a photolithographically patterned photoresist is recommended.
- Electrolyte Preparation:



- Prepare a 0.5 M Sodium Chloride (NaCl) solution by dissolving 29.2 g of NaCl in 1 L of DI water.
- Stir the solution until the salt is completely dissolved.
- Electrolytic Cell Setup: Follow the same procedure as in Protocol 1.
- Etching Process:
  - Set the DC power supply to a lower constant current density, for example, 0.2 A/cm<sup>2</sup>.
  - The etching time will be longer compared to Protocol 1 due to the lower current density.
    For a 50 μm etch depth, the approximate time would be 45-60 minutes.
- Post-Processing: Follow the same procedure as in Protocol 1.

#### **Data Presentation**

The following tables summarize typical quantitative data for the electrochemical etching of **brass**. These values should be considered as starting points, and experimental optimization is recommended for specific microfabrication requirements.

Table 1: Effect of Electrolyte and Current Density on Etch Rate and Surface Roughness

Electrolyte (1 M)	Current Density (A/cm²)	Etch Rate (µm/min)	Surface Roughness (Ra, µm)
Sodium Nitrate (NaNO₃)	0.5	3.5	0.8
Sodium Nitrate (NaNO₃)	1.0	7.2	1.5
Sodium Chloride (NaCl)	0.2	1.1	0.5
Sodium Chloride (NaCl)	0.5	2.8	1.2



Table 2: Influence of Temperature on Etch Rate (Electrolyte: 1 M NaNO₃, Current Density: 0.5 A/cm²)

Temperature (°C)	Etch Rate (µm/min)
25	3.5
40	5.1
60	7.8

**Troubleshooting** 

Issue	Possible Cause(s)	Suggested Solution(s)
Uneven Etching	- Inadequate electrolyte agitation- Non-uniform current distribution- Gas bubbles adhering to the surface	- Increase stirring speed- Ensure parallel alignment of anode and cathode- Use a pulsed current or a flow cell to dislodge bubbles
Poor Surface Finish	- Current density is too high- Contaminated electrolyte	- Reduce the current density- Filter the electrolyte or prepare a fresh solution
Mask Delamination	- Poor adhesion of the mask- Incompatible mask material- High electrolyte temperature	- Ensure the substrate is thoroughly cleaned before masking- Select a mask with better chemical resistance- Lower the operating temperature
Low Etch Rate	- Low current density- Low electrolyte concentration or temperature- Passivation of the brass surface	- Increase current density- Increase electrolyte concentration or temperature- Briefly reverse the polarity to remove any passive layer

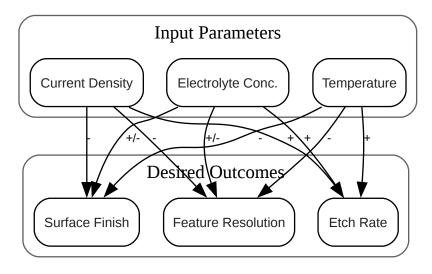
## **Safety Precautions**



- Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Work in a well-ventilated area, as the process can generate hydrogen gas, which is flammable.
- Handle all chemicals with care and follow proper disposal procedures for used electrolytes and chemical waste.
- Be cautious when working with electricity. Ensure all connections are secure and avoid contact with live circuits.

## **Logical Relationships in Process Optimization**

The following diagram illustrates the relationships between key process parameters and the desired outcomes in electrochemical etching.



<sup>&#</sup>x27;+' indicates a positive correlation, '-' indicates a negative correlation, '+/-' indicates a complex relationship.

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